

Literature review on the synthesis of aryl cyclopropyl ketones

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Compound of Interest

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Synthesis of Aryl Cyclopropyl Ketones: A Technical Guide

The aryl cyclopropyl ketone motif is a privileged structural element in medicinal chemistry and a versatile building block in organic synthesis.[1] Its presence in numerous bioactive compounds highlights the importance of efficient and robust synthetic methodologies for its construction. This guide provides an in-depth review of key synthetic strategies for aryl cyclopropyl ketones, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers and drug development professionals.

Classical Approach: Friedel-Crafts Acylation

One of the most traditional methods for synthesizing aryl cyclopropyl ketones is the Friedel-Crafts acylation of aromatic compounds with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution is generally effective for electron-rich aromatic substrates. However, its scope is limited, as aromatics bearing electron-poor rings or sensitive functional groups often fail to provide the desired products under the required acidic conditions.[1]

Transition Metal-Catalyzed Cross-Coupling Reactions

To overcome the limitations of Friedel-Crafts acylation, modern cross-coupling strategies have been developed. These methods offer broader substrate scope and milder reaction conditions.



Palladium-Catalyzed Carbonylative Cross-Coupling

A notable advancement is the palladium-catalyzed carbonylative cross-coupling reaction between aryl iodides and tricyclopropylbismuth. This method utilizes an N-heterocyclic carbene (NHC) palladium(II) catalyst, (SIPr)Pd(allyl)Cl, to facilitate the reaction under a carbon monoxide atmosphere (1 atm). The presence of lithium chloride is also crucial for achieving good yields of the corresponding aryl cyclopropyl ketones.[1] This approach is particularly valuable for preparing ketones on aromatic systems that are incompatible with Friedel-Crafts conditions.[1]



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Caption: Catalytic cycle for Pd-catalyzed carbonylative cross-coupling.

Cyclopropanation of α , β -Unsaturated Ketones

The construction of the cyclopropane ring onto an existing unsaturated ketone is a powerful strategy. The Corey-Chaykovsky reaction is a prime example, particularly for the synthesis of donor-acceptor cyclopropanes.

Corey-Chaykovsky Cyclopropanation of 2-Hydroxychalcones

A simple and general method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones.[2] This reaction tolerates a diverse range of substituents on both the phenolic moiety (e.g., alkoxy, halogens,



nitro group) and the aroyl fragment, affording the desired cyclopropanes in moderate to high yields.[2] The reaction typically proceeds with high diastereoselectivity, yielding the transcyclopropane as the major product.[2]

Table 1: Synthesis of Donor-Acceptor Cyclopropanes via Corey-Chaykovsky Reaction[2]

Entry	Aryl Group (Ar)	R Group	Yield (%)
1	Phenyl	Н	82
2	4-MeO-Phenyl	Н	85
3	4-CI-Phenyl	Н	79
4	2-Thienyl	Н	75
5	Phenyl	5-Br	88
6	Phenyl	5-NO ₂	65
7	4-MeO-Phenyl	3-EtO	81

To a stirred solution of trimethylsulfoxonium iodide (2.2 mmol, 1.1 equiv) in DMSO (3 mL), powdered NaOH (2.2 mmol, 1.1 equiv) is added in one portion under an argon atmosphere. The resulting mixture is stirred at room temperature for 15 minutes. A solution of the corresponding 2-hydroxychalcone (2.0 mmol, 1 equiv) in DMSO (3 mL) is then added, and the reaction mixture is stirred at room temperature for 2-4 hours. After completion, the mixture is poured into ice water (30 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the pure product.

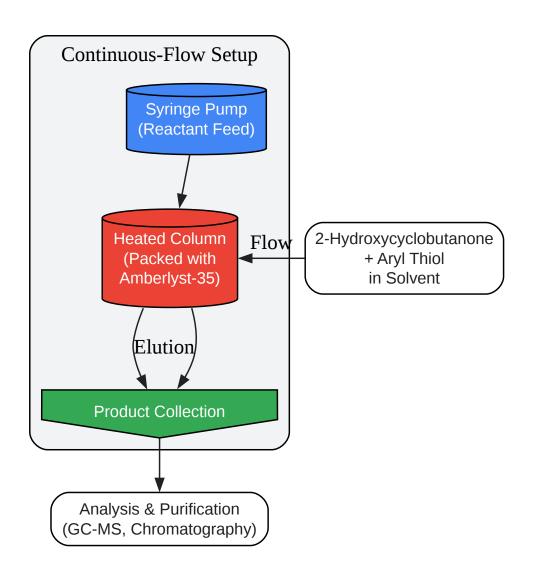
Ring Contraction and Rearrangement Methods

Alternative strategies involve the rearrangement of larger ring systems, such as cyclobutanones, to form the strained three-membered ring.

Acid-Catalyzed Rearrangement of 2-Hydroxycyclobutanones



A straightforward continuous-flow synthesis of arylthio-cyclopropyl carbonyl compounds has been developed starting from 2-hydroxycyclobutanones and aryl thiols.[3][4] This acid-catalyzed procedure uses a reusable solid acid catalyst, Amberlyst-35, packed into a column. The method allows for a scalable, multigram synthesis of cyclopropyl aldehydes and ketones under mild conditions.[3][4] A variety of aryl thiols react smoothly to give the corresponding arylthio-cyclopropyl products in good to excellent yields.[4]



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Caption: Workflow for continuous-flow synthesis of aryl cyclopropyl ketones.

Organotitanium Chemistry: The Kulinkovich Reaction



The Kulinkovich reaction provides access to cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[5][6] While the primary products are cyclopropanols, they are valuable precursors that can be oxidized to the corresponding ketones. The reaction proceeds through the formation of a titanacyclopropane intermediate.[6] [7] This intermediate acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis.[6]

Table 2: Selected Applications of Kulinkovich-Type Reactions

Substrate Type	Reagents	Product Type	Reference
Ester	EtMgBr, Ti(OiPr)4	1-Substituted Cyclopropanol	[6]
Lactone	EtMgBr, Ti(OiPr)4	Fused Cyclopropanol	[8]
Nitrile	EtMgBr, Ti(OiPr) ₄ , then Lewis Acid	Primary Cyclopropylamine	[9]

The reaction is initiated by the reaction of two equivalents of a Grignard reagent (e.g., EtMgBr) with a titanium(IV) alkoxide, leading to an unstable dialkyltitanium species.[6] This species undergoes β -hydride elimination to form a titanacyclopropane.[6] The titanacyclopropane then reacts with the ester carbonyl group, ultimately leading to the cyclopropanol product after workup.[5][6]

Modern Catalytic Approaches: Hydrogen-Borrowing Catalysis

A recent innovation for the α -cyclopropanation of ketones utilizes a hydrogen borrowing (HB) strategy.[10][11] This method involves the reaction of a ketone with an alcohol mediated by an iridium or ruthenium catalyst. The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes an aldol condensation with the ketone. The resulting enone is reduced by the stored metal-hydride species.[10][11] For cyclopropanation, the process is designed such that the initial alkylation step is followed by an intramolecular displacement of a pendant leaving group, affording the cyclopropyl ring.[10][11]



This strategy offers two complementary approaches: the leaving group can be pre-installed on either the ketone or the alcohol component, enhancing the versatility of the method.[11] A key advantage is the ability to use sterically hindered ketones, which can prevent undesired side reactions like over-alkylation or reduction of the starting ketone.[10][11]

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